N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a pyrrole and a tetraazole ring
Properties
Molecular Formula |
C16H24N6O |
|---|---|
Molecular Weight |
316.40 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H24N6O/c1-21-9-5-6-14(21)11-17-15(23)10-16(7-3-2-4-8-16)12-22-13-18-19-20-22/h5-6,9,13H,2-4,7-8,10-12H2,1H3,(H,17,23) |
InChI Key |
MCKZBQVUJOIJRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and tetraazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or ester.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s structure suggests it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved would depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: shares structural similarities with other pyrrole and tetraazole-containing compounds.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: This compound features a similar pyrrole ring but lacks the tetraazole moiety.
3-(1-methyl-1H-pyrrol-2-yl)pyridine: Another related compound with a pyrrole ring, but with a pyridine instead of a tetraazole.
Uniqueness
The unique combination of the pyrrole and tetraazole rings in This compound provides distinct chemical properties and potential applications that are not found in simpler analogs. This makes it a valuable compound for further research and development.
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C17H24N6O
Molecular Weight: 316.42 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Several studies have indicated that derivatives of pyrrole and tetraazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds similar to the target compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 100 μg/mL against Enterococcus faecalis .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| N-Acetyl derivative | E. faecalis | 100 |
| Related thiazole derivative | S. aureus | 50 |
Antifungal Activity
The antifungal properties of similar compounds have also been documented. A study reported that certain derivatives exhibited effective activity against Candida albicans, with MIC values ranging from 3.92 to 4.01 mM .
Anticancer Activity
Research into the anticancer potential of pyrrole derivatives has yielded promising results. A study identified a novel anticancer compound through screening a drug library on multicellular spheroids, indicating that modifications to the pyrrole structure can enhance anticancer efficacy .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes in microbial metabolism.
- Interference with Cell Membrane Integrity: Certain derivatives disrupt the cell membrane of bacteria and fungi, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the pyrrole and tetraazole scaffolds. The study highlighted the importance of structural modifications in enhancing biological activity across different assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
